

Technical Guide: Certificate of Analysis for Losartan-d4 Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Losartan-d4 Carboxylic Acid**

Cat. No.: **B1139441**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the data and methodologies associated with the Certificate of Analysis (CoA) for **Losartan-d4 Carboxylic Acid**. This stable isotope-labeled internal standard is crucial for the accurate quantification of Losartan's active metabolite, Losartan Carboxylic Acid (also known as EXP3174), in various biological matrices.

Compound Information

Losartan-d4 Carboxylic Acid is a deuterated analog of Losartan Carboxylic Acid. The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the endogenous metabolite by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative bioanalytical studies.

Quantitative Data from Certificate of Analysis

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Losartan-d4 Carboxylic Acid**.

Table 1: General Properties

Parameter	Specification
CAS Number	1246820-62-1 [1] [2]
Molecular Formula	C ₂₂ H ₁₇ D ₄ CIN ₆ O ₂ [1] [2]
Molecular Weight	440.92 g/mol [1] [2]
Appearance	Off-white to light yellow solid [1]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month [1]

Table 2: Quality Control Specifications

Test	Method	Specification
Purity	HPLC / LCMS	≥95% [3] [4] or ≥98.09% [1]
Isotopic Enrichment	Mass Spectrometry	≥99.3% Deuterated forms [1]
Identity	¹ H NMR, Mass Spectrometry	Consistent with structure [1]

Experimental Protocols

The analytical methods used to certify **Losartan-d4 Carboxylic Acid** are analogous to those employed for the quantification of Losartan and its active metabolite, Losartan Carboxylic Acid. Below are detailed methodologies representative of those used in quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

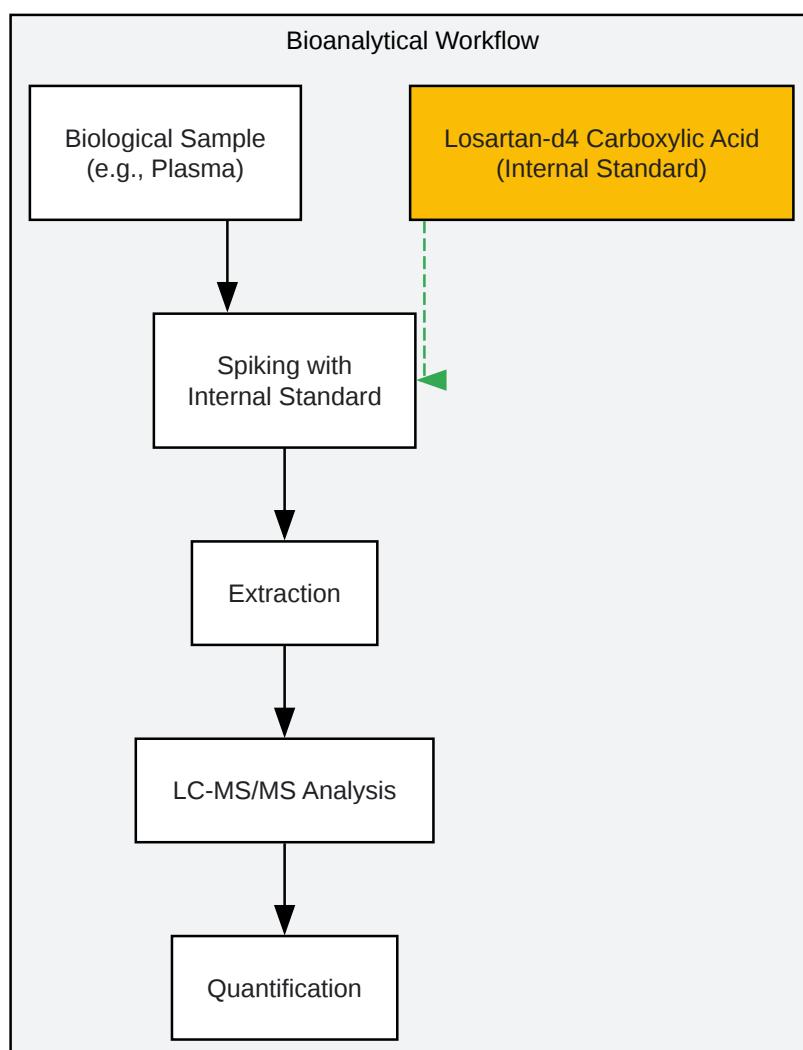
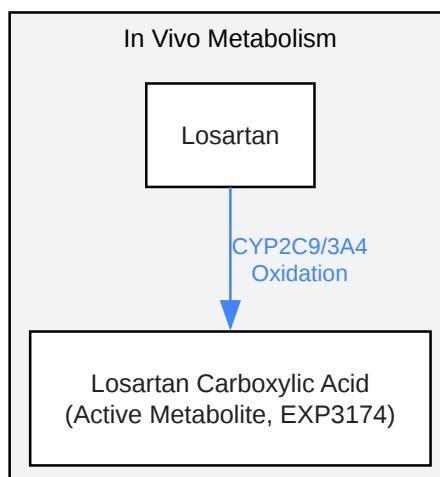
This method is used to assess the purity of the compound by separating it from any potential impurities.

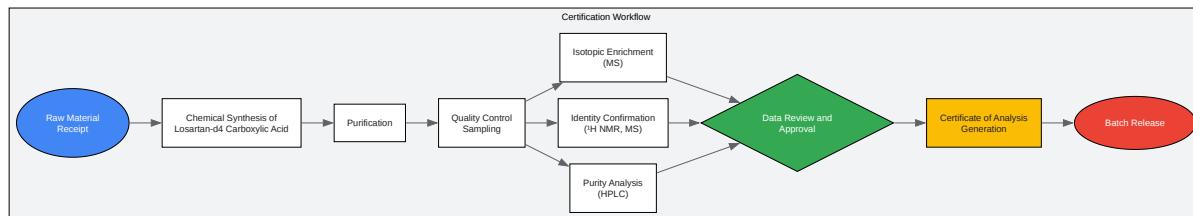
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[\[5\]](#)

- Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., phosphate buffer, water with trifluoroacetic acid). A common mobile phase composition is a 50:50 (v/v) mixture of methanol and acetonitrile.[5]
- Flow Rate: Typically 1.0 mL/min.[5]
- Column Temperature: Ambient or controlled, for instance, at 30°C.
- Detection: UV detection at a wavelength where the compound has significant absorbance, such as 208 nm or 254 nm.[5][6]
- Procedure: A solution of **Losartan-d4 Carboxylic Acid** is prepared in a suitable solvent and injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of the compound and determine its isotopic enrichment.



- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., 50 mm x 3 mm, 2.5 μ m particle size).[4]
 - Mobile Phase: A gradient or isocratic mixture of aqueous and organic phases, often containing a modifier like formic acid to improve ionization. For example, a mixture of 0.05% formic acid in water and acetonitrile (3.3:6.7 v/v).[4]
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the analyte's properties.


- Detection Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition. For Losartan Carboxylic Acid (the non-deuterated analog), a common transition is m/z 437.1 to 235.2.
- Procedure: A dilute solution of the compound is infused or injected into the LC-MS/MS system. The mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern, which should be consistent with the structure of **Losartan-d4 Carboxylic Acid**. Isotopic enrichment is determined by comparing the signal intensity of the deuterated molecule with any residual non-deuterated species.

Visualizations

Metabolic and Analytical Relationship

The following diagram illustrates the metabolic conversion of Losartan to its active metabolite, Losartan Carboxylic Acid, and the role of **Losartan-d4 Carboxylic Acid** as an internal standard in its quantification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
- 6. A New HPLC Method for Determination of Losartan in Human Plasma and its Application in Bioequivalence Studies – Oriental Journal of Chemistry [orientjchem.org]
- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for Losartan-d4 Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1139441#losartan-d4-carboxylic-acid-certificate-of-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com